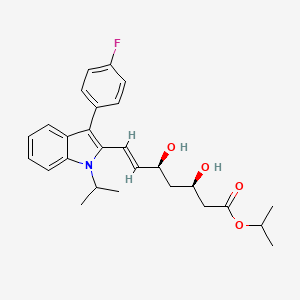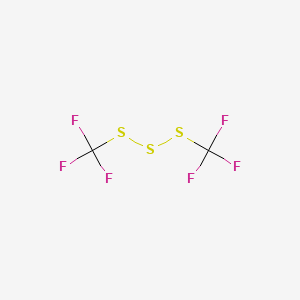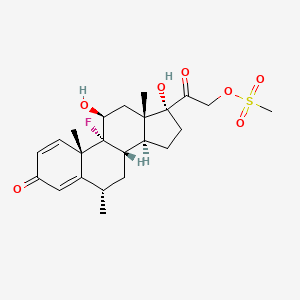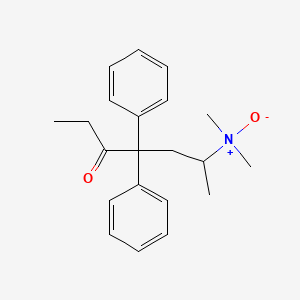
Fluvastatin Isopropyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluvastatin Isopropyl Ester is a derivative of Fluvastatin, a synthetic drug belonging to the class of statins. Statins are widely used to treat hypercholesterolemia and prevent cardiovascular diseases by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMG-CoA reductase), which plays a crucial role in cholesterol biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fluvastatin Isopropyl Ester typically involves the esterification of Fluvastatin with isopropyl alcohol. The esterification reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves the use of high-purity reagents and solvents, as well as advanced purification techniques to ensure the final product meets stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Fluvastatin Isopropyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as alcohols, ketones, and substituted fluorophenyl compounds .
Scientific Research Applications
Fluvastatin Isopropyl Ester has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of statins and their derivatives.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Fluvastatin Isopropyl Ester exerts its effects by selectively and competitively inhibiting the hepatic enzyme HMG-CoA reductase. This enzyme is responsible for converting HMG-CoA to mevalonate, a key intermediate in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the synthesis of cholesterol, leading to lower levels of total cholesterol and low-density lipoprotein cholesterol in the blood .
Comparison with Similar Compounds
Similar Compounds
- Atorvastatin
- Simvastatin
- Lovastatin
- Rosuvastatin
- Pravastatin
Uniqueness
Fluvastatin Isopropyl Ester is unique due to its specific structural features, such as the presence of the isopropyl ester group and the fluorophenyl substituent. These features contribute to its distinct pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C27H32FNO4 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
propan-2-yl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C27H32FNO4/c1-17(2)29-24-8-6-5-7-23(24)27(19-9-11-20(28)12-10-19)25(29)14-13-21(30)15-22(31)16-26(32)33-18(3)4/h5-14,17-18,21-22,30-31H,15-16H2,1-4H3/b14-13+/t21-,22-/m1/s1 |
InChI Key |
QXMWVLOVEHOMGZ-WRBWEIJPSA-N |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)C)O)O)C3=CC=C(C=C3)F |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)C)O)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)

![5-(hydroxymethyl)-2-methyl-4-{(E)-[(4-methylphenyl)imino]methyl}pyridin-3-ol](/img/structure/B15289862.png)




